molecular formula C7H8ClFN2O B12587758 (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile CAS No. 651056-43-8

(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

Cat. No.: B12587758
CAS No.: 651056-43-8
M. Wt: 190.60 g/mol
InChI Key: DMQSZIMWOFNPNR-PHDIDXHHSA-N
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Description

(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluorine atom, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Addition of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Nitrile Group: The nitrile group can be added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield products with higher oxidation states.

    Reduction Products: Reduction can lead to the formation of amines or other reduced derivatives.

    Hydrolysis Products: Hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloroacetyl and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-(Chloroacetyl)-4-chloropyrrolidine-2-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    (2R,4R)-1-(Chloroacetyl)-4-bromopyrrolidine-2-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

    (2R,4R)-1-(Chloroacetyl)-4-methylpyrrolidine-2-carbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile imparts unique properties such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

651056-43-8

Molecular Formula

C7H8ClFN2O

Molecular Weight

190.60 g/mol

IUPAC Name

(2R,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m1/s1

InChI Key

DMQSZIMWOFNPNR-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](CN([C@H]1C#N)C(=O)CCl)F

Canonical SMILES

C1C(CN(C1C#N)C(=O)CCl)F

Origin of Product

United States

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